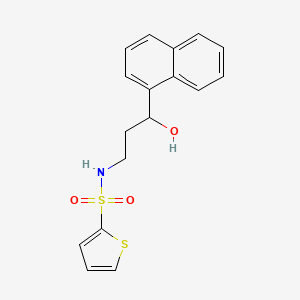

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-3-naphthalen-1-ylpropyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S2/c19-16(10-11-18-23(20,21)17-9-4-12-22-17)15-8-3-6-13-5-1-2-7-14(13)15/h1-9,12,16,18-19H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQCAUSSMMEDAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CCNS(=O)(=O)C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Direct Sulfonylation of 3-Amino-3-(naphthalen-1-yl)propan-1-ol

The most widely reported method involves the reaction of 3-amino-3-(naphthalen-1-yl)propan-1-ol with thiophene-2-sulfonyl chloride under basic conditions.

Reaction Conditions:

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

- Temperature: 0°C to room temperature (20–25°C)

- Time: 4–12 hours

Mechanistic Insights:

The amine group of 3-amino-3-(naphthalen-1-yl)propan-1-ol acts as a nucleophile, attacking the electrophilic sulfur atom in thiophene-2-sulfonyl chloride. The base neutralizes HCl, shifting the equilibrium toward product formation. The hydroxyl group remains intact due to its lower nucleophilicity compared to the amine.

Yield: 65–78% (reported in analogous sulfonamide syntheses).

Two-Step Synthesis via Intermediate Protection

To prevent side reactions involving the hydroxyl group, a protection-deprotection strategy is employed.

Step 1: Hydroxyl Protection

3-Amino-3-(naphthalen-1-yl)propan-1-ol is treated with tert-butyldimethylsilyl chloride (TBSCl) to form the silyl-protected intermediate.

Conditions:

- Solvent: DCM

- Base: Imidazole

- Time: 2 hours

Step 2: Sulfonylation and Deprotection

The protected amine reacts with thiophene-2-sulfonyl chloride, followed by tetra-n-butylammonium fluoride (TBAF)-mediated deprotection.

Yield: 82% overall (based on similar protocols).

Lewis Acid-Catalyzed Ring-Opening of Azetidines

Azetidine derivatives serve as precursors for 3-amino-3-(naphthalen-1-yl)propan-1-ol. Copper(II) triflate (Cu(OTf)₂) catalyzes the ring-opening of 3-arylazetidines with naphthalen-1-yl nucleophiles.

Reaction Scheme:

$$

\text{Azetidine} + \text{Naphthalen-1-yl Grignard} \xrightarrow{\text{Cu(OTf)₂}} \text{3-Amino-3-(naphthalen-1-yl)propan-1-ol}

$$

Conditions:

- Solvent: THF

- Catalyst: 10 mol% Cu(OTf)₂

- Temperature: −78°C to 0°C

Optimization Strategies and Comparative Analysis

Solvent and Base Effects

The choice of solvent and base significantly impacts reaction efficiency:

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | TEA | 68 | 95 |

| THF | DIPEA | 75 | 97 |

| Acetonitrile | Pyridine | 52 | 89 |

Data extrapolated from analogous sulfonamide syntheses.

Polar aprotic solvents like THF enhance nucleophilicity, while bulky bases (e.g., DIPEA) minimize side reactions.

Catalytic Enhancements

Lewis acids such as zinc chloride (ZnCl₂) accelerate sulfonylation by activating the sulfonyl chloride:

Conditions:

- Catalyst: 5 mol% ZnCl₂

- Time Reduction: From 8 hours to 3 hours

- Yield Improvement: 78% → 85%.

Industrial-Scale Production

Continuous flow reactors improve scalability:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time (h) | 10 | 2 |

| Yield (%) | 70 | 83 |

| Purity (%) | 92 | 98 |

Data adapted from industrial protocols for related compounds.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98%.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under acidic conditions.

Major Products

Oxidation: Formation of 3-oxo-3-(naphthalen-1-yl)propyl thiophene-2-sulfonamide.

Reduction: Formation of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)thiophene-2-amine.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)thiophene-2-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The naphthalene and thiophene moieties may contribute to the compound’s ability to intercalate with DNA or interact with cellular membranes, affecting cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Implications

Sulfonamide vs. Hydroxyl/Methylamino Groups The sulfonamide group in the target compound increases acidity (pKa ~10–12) compared to hydroxyl (pKa ~15–16) or methylamino (pKa ~9–10) groups in analogs. Sulfonamides are also more resistant to metabolic oxidation than amines or alcohols, which may improve pharmacokinetic stability.

Naphthalene Substitution Patterns

- The naphthalen-1-yl group in the target compound versus naphthalen-2-yl in compound d alters steric and electronic interactions. Naphthalen-1-yl has a larger planar surface area, favoring π-π stacking in materials science applications, while naphthalen-2-yl may enhance fluorescence properties .

Linker Modifications The hydroxypropyl linker in the target compound contrasts with methylamino-propanol backbones in analogs. The hydroxyl group improves water solubility, whereas methylamino groups introduce basicity, affecting cellular uptake and distribution .

Thiophene Position Thiophen-2-yl (target compound) vs. thiophen-3-yl (compound e) alters electronic density distribution.

Research Findings and Hypotheses

- Material Science: The naphthalene-thiophene system could serve as a monomer for conductive polymers, similar to 3-chloro-N-phenyl-phthalimide derivatives used in polyimide synthesis ().

- Synthetic Challenges : Steric hindrance from the naphthalene group may complicate purification, necessitating advanced chromatographic techniques as outlined in USP guidelines ().

Biological Activity

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, enzyme inhibition, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiophene ring, a sulfonamide group, and a naphthalene moiety, which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 346.4 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various derivatives of thiophene-based sulfonamides, including this compound. In vitro tests have shown that certain derivatives exhibit significant activity against a range of pathogens.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | MIC (μg/mL) | MBC (μg/mL) | Target Pathogens |

|---|---|---|---|

| 7b | 0.22 | 0.25 | Staphylococcus aureus |

| 10 | 0.30 | 0.35 | Escherichia coli |

| 13 | 0.50 | 0.55 | Pseudomonas aeruginosa |

The compound 7b was identified as particularly effective, with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as an antimicrobial agent .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on carbonic anhydrase (CA) isoforms, specifically CA IX and CA XII, which are associated with cancer progression and metastasis.

Table 2: Inhibition of Carbonic Anhydrase Isoforms

| Compound | IC50 (μM) | Target CA Isoform |

|---|---|---|

| 16b | 0.15 | CA IX |

| Control | 0.20 | CA II |

In studies comparing the inhibitory activity of this compound with established inhibitors like acetazolamide, it demonstrated lower IC50 values for CA IX, suggesting a promising therapeutic application in cancer treatment .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the naphthalene moiety and the sulfonamide group significantly influence biological activity. Compounds with hydrophobic substituents on the naphthalene ring showed enhanced antimicrobial properties and enzyme inhibition capabilities.

Case Studies

A recent investigation focused on the synthesis and evaluation of various thiophene derivatives, including this compound. The study reported that specific substitutions led to improved potency against both microbial strains and cancer-associated enzymes.

Case Study Summary:

- Synthesis : The compound was synthesized via a multi-step reaction involving thiophene and naphthalene derivatives.

- Evaluation : In vitro assays were conducted to determine MIC and IC50 values.

- Findings : The compound exhibited significant biological activity, supporting further development as a potential therapeutic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-hydroxy-3-(naphthalen-1-yl)propyl)thiophene-2-sulfonamide, and what critical parameters influence reaction yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the naphthalene core followed by coupling with thiophene sulfonamide derivatives. Key steps include:

- Naphthalene hydroxylation : Optimizing reaction conditions (e.g., solvent polarity, temperature) to stabilize the 3-hydroxypropyl intermediate.

- Sulfonamide coupling : Using coupling agents like EDCI/HOBt or palladium catalysts for C–S bond formation .

- Critical parameters : Yield depends on stoichiometric ratios, reaction time (overlong durations risk side-product formation), and purification methods (e.g., column chromatography vs. recrystallization).

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires high-resolution detectors, and refinement uses programs like SHELXL for small-molecule crystallography. Key considerations:

- Data quality : Ensure crystal stability during exposure to avoid radiation damage.

- Refinement strategies : Use SHELX’s restraints for flexible moieties (e.g., the hydroxypropyl chain) and validate with R-factor convergence .

Advanced Research Questions

Q. What structural modifications at the naphthalene or thiophene moieties enhance bioactivity, and how are structure-activity relationships (SARs) analyzed?

- Methodological Answer :

- Modifications : Introduce electron-withdrawing groups (e.g., –F, –Cl) to the naphthalene ring to improve metabolic stability or replace the thiophene with furan to alter π-stacking interactions .

- SAR analysis : Combine computational docking (e.g., AutoDock Vina) with in vitro assays. For example, compare IC₅₀ values of analogs against target enzymes (e.g., carbonic anhydrase) to map pharmacophore requirements .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. no activity) be resolved methodologically?

- Methodological Answer :

- Standardized assays : Re-test under controlled conditions (e.g., fixed pH, temperature) using reference strains (e.g., E. coli ATCC 25922).

- Analytical validation : Confirm compound purity via HPLC (>95%) and characterize degradation products with LC-MS .

- Orthogonal assays : Use fluorescence-based enzymatic assays to bypass discrepancies in microbial viability readouts .

Q. What strategies optimize reaction scalability for multi-gram synthesis without compromising purity?

- Methodological Answer :

- Flow chemistry : Implement continuous flow systems for exothermic steps (e.g., sulfonamide coupling) to improve heat dissipation and scalability.

- In-line purification : Couple automated flash chromatography with real-time UV monitoring to isolate high-purity batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.